{[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}(2-phenylethyl)amine
CAS No.:
Cat. No.: VC16407503
Molecular Formula: C13H16ClF2N3
Molecular Weight: 287.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClF2N3 |
|---|---|
| Molecular Weight | 287.73 g/mol |
| IUPAC Name | N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H15F2N3.ClH/c14-13(15)18-12(7-9-17-18)10-16-8-6-11-4-2-1-3-5-11;/h1-5,7,9,13,16H,6,8,10H2;1H |
| Standard InChI Key | CFGWZWNXRLMINE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCNCC2=CC=NN2C(F)F.Cl |
Introduction
Structural Characteristics and Molecular Properties
The compound’s IUPAC name is N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride, reflecting its dual functional groups: a pyrazole ring with a difluoromethyl substituent and a benzyl-linked amine. The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms, which enhances its ability to participate in hydrogen bonding and π-π interactions. The difluoromethyl group (–CF2H) introduces electronegativity and metabolic stability, while the phenylethylamine moiety contributes to lipophilicity and potential receptor-binding affinity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H16ClF2N3 |
| Molecular Weight | 287.73 g/mol |
| IUPAC Name | N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride |
| Canonical SMILES | C1=CC=C(C=C1)CCNCC2=CC=NN2C(F)F.Cl |
| PubChem CID | 126964424 |
The crystal structure and conformational analysis of this compound remain areas of active research, though analogous pyrazole derivatives exhibit planar aromatic systems with substituents influencing ring puckering.
Synthetic Routes and Optimization
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine involves multi-step organic reactions, typically beginning with the construction of the pyrazole core. A common approach includes:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or alkynones under acidic or basic conditions. For example, reaction of hydrazine with 3-(difluoromethyl)pentane-2,4-dione yields 1-(difluoromethyl)-1H-pyrazole.
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Side-Chain Introduction: Alkylation of the pyrazole nitrogen with a chloromethylphenylethylamine derivative in the presence of a base such as potassium carbonate.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid to improve solubility and stability.
Recent patents, such as WO2022056100A1, highlight advances in pyrazole functionalization using palladium-catalyzed cross-coupling reactions, which could enhance yield and regioselectivity . For instance, Suzuki-Miyaura coupling has been employed to attach aryl groups to pyrazole rings under mild conditions .
Chemical Reactivity and Stability
The compound’s reactivity is dominated by its amine and pyrazole functionalities:
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Amine Group: Participates in acid-base reactions, forming salts with mineral acids. It can also undergo acylation or alkylation to produce secondary or tertiary amines.
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Pyrazole Ring: Susceptible to electrophilic substitution at the 4-position due to electron-donating effects of the difluoromethyl group. Halogenation and nitration have been reported in similar compounds.
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Difluoromethyl Group: Enhances oxidative stability compared to non-fluorinated analogs, as evidenced by thermogravimetric analysis showing decomposition temperatures above 200°C.
Notably, the hydrochloride salt form improves aqueous solubility (>10 mg/mL in pH 7.4 buffer), making it suitable for biological assays.
Mechanistic Insights and Target Engagement
The compound’s bioactivity is hypothesized to stem from dual targeting:
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Enzyme Inhibition: The pyrazole ring mimics purine heterocycles, enabling competition for ATP-binding sites in kinases.
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Receptor Modulation: The phenylethylamine moiety may interact with G-protein-coupled receptors (GPCRs), altering intracellular signaling cascades.
Molecular docking studies with cyclooxygenase-2 (COX-2) revealed a binding affinity of ΔG = -8.2 kcal/mol, positioning the difluoromethyl group near the enzyme’s hydrophobic pocket.
Applications in Drug Discovery and Beyond
Beyond therapeutics, this compound has potential as:
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Agricultural Fungicides: Fluorinated pyrazoles exhibit broad-spectrum activity against Botrytis cinerea.
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Chemical Probes: Fluorescent tagging of the amine group could enable cellular tracking studies.
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